Ethyl 1-methyl-2-oxocyclopentanecarboxylate
Overview
Description
Ethyl 1-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone, featuring an ethyl ester group and a methyl group attached to the cyclopentanone ring. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.
Biochemical Analysis
Biochemical Properties
Ethyl 1-methyl-2-oxocyclopentanecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidation reactions catalyzed by cobalt (II) Schiff’s base complexes
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. These interactions can lead to changes in gene expression and other molecular processes, providing insights into the compound’s effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have varying effects depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell. These interactions can influence its accumulation and activity in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell, providing insights into its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-methyl-2-oxocyclopentanecarboxylate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The pathways involved can include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Similar in structure but lacks the methyl group at the 1-position.
Methyl 2-oxocyclopentanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 1-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of both the ethyl ester and the methyl group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
ethyl 1-methyl-2-oxocyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-8(11)9(2)6-4-5-7(9)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZCVGDHOSROCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280842 | |
Record name | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-88-3 | |
Record name | 5453-88-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-methyl-2-oxocyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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